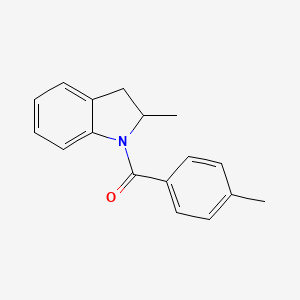
2-methyl-1-(4-methylbenzoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(4-methylbenzoyl)indoline, also known as MBMI, is a synthetic compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(4-methylbenzoyl)indoline involves its ability to bind to metal ions through its carbonyl and nitrogen atoms. This binding causes a change in the electronic structure of the compound, resulting in a change in fluorescence intensity that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effect on the viability of cells in vitro, indicating that it is non-toxic. It has also been shown to be cell-permeable, allowing it to be used in live-cell imaging experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-1-(4-methylbenzoyl)indoline is its high selectivity for metal ions, particularly copper and zinc. This selectivity allows for accurate detection and quantification of these ions in a sample. However, one limitation of this compound is its relatively low fluorescence intensity, which can make it difficult to detect in low concentrations.
Direcciones Futuras
Future research on 2-methyl-1-(4-methylbenzoyl)indoline could focus on improving its fluorescence intensity, as well as exploring its potential applications in other areas of research, such as neuroscience and cancer biology. Additionally, the development of new fluorescent probes based on the structure of this compound could lead to the discovery of new compounds with even higher selectivity and sensitivity for metal ions.
Métodos De Síntesis
The synthesis of 2-methyl-1-(4-methylbenzoyl)indoline involves the reaction of 4-methylbenzoyl chloride with 2-methylindoline in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
2-methyl-1-(4-methylbenzoyl)indoline has been used in scientific research to study its potential as a fluorescent probe for detecting metal ions, particularly copper and zinc. Its unique structure allows it to bind to metal ions, causing a change in fluorescence intensity that can be measured and used to quantify the concentration of metal ions in a sample.
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-7-9-14(10-8-12)17(19)18-13(2)11-15-5-3-4-6-16(15)18/h3-10,13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPMVBXOZVZULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isopropyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)

![4-(3,5-difluoro-4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5353633.png)

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5353641.png)
![2-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5353645.png)

![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)
![{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5353690.png)
![[1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5353691.png)
![8-(2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5353696.png)
